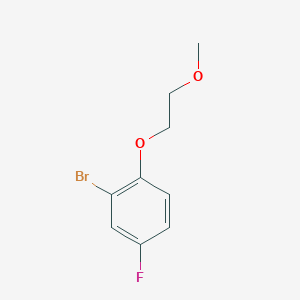

2-bromo-4-fluoro-1-(2-methoxyethoxy)benzene

Description

2-Bromo-4-fluoro-1-(2-methoxyethoxy)benzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a bromine atom at position 2, a fluorine atom at position 4, and a 2-methoxyethoxy group (-OCH₂CH₂OCH₃) at position 1. This structure combines halogenated and alkoxy substituents, which influence its electronic properties, solubility, and reactivity. The molecular formula is inferred as C₉H₁₀BrFO₂, with a molecular weight of 249.08 g/mol based on substituent analysis .

Its reactivity is governed by the electron-withdrawing effects of bromine and fluorine, as well as the electron-donating nature of the alkoxy chain.

Properties

IUPAC Name |

2-bromo-4-fluoro-1-(2-methoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMFJZZSROPSIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-fluoro-1-(2-methoxyethoxy)benzene typically involves the bromination and fluorination of a benzene derivative followed by the introduction of the 2-methoxyethoxy group. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures to ensure selective substitution on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and catalysts to optimize yield and purity

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Bromo-4-fluoro-1-(2-methoxyethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of biochemical pathways and interactions.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-bromo-4-fluoro-1-(2-methoxyethoxy)benzene exerts its effects involves its interaction with molecular targets and pathways. The bromine and fluorine atoms, along with the 2-methoxyethoxy group, influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and lead to specific biological outcomes.

Comparison with Similar Compounds

2-Bromo-4-fluoro-1-(2-methoxyethoxy)benzene

2-Bromo-4-fluoro-1-methoxybenzene

1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene

- Substituents : Bromo (C2), fluoro (C4), trifluoromethoxy (C1).

- CAS No.: 866633-25-2 .

- Molecular formula : C₇H₃BrF₄O.

- Key properties : Strong electron-withdrawing effects from -OCF₃; boiling point 45–48°C at 0.1 mmHg .

Benzyloxy and Substituted Benzyloxy Derivatives

2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

4-Benzyloxy-2-bromo-1-methoxybenzene

- Substituents : Benzyloxy (C4), bromo (C2), methoxy (C1).

- Synthesis : Synthesized via acetylation, bromination, hydrolysis, and benzyl protection .

- Key properties : Crystalline solid with applications in polymer precursors .

Thioether and Nitro Derivatives

2-Bromo-4-fluoro-1-(methylthio)benzene

- Substituents : Bromo (C2), fluoro (C4), methylthio (C1).

- CAS No.: 91524-70-8 .

- Molecular formula : C₇H₆BrFS.

- Molecular weight : 221.09 g/mol.

1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene

- Substituents : Bromo (C1), fluoro (C3), methoxy (C2), nitro (C4).

- CAS No.: 1224629-07-5 .

- Purity : 95%.

- Key properties : Nitro group increases reactivity in reduction and coupling reactions .

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Applications |

|---|---|---|---|---|---|

| This compound | Not available | C₉H₁₀BrFO₂ | 249.08 | Alkoxy ether | Research intermediate |

| 2-Bromo-4-fluoro-1-methoxybenzene | 2040-89-3 | C₇H₆BrFO | 205.03 | Methoxy | Organic synthesis |

| 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene | 253429-30-0 | C₁₂H₁₆BrFO₃ | 323.16 | Diethoxy ether | Specialty chemicals |

| 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene | 866633-25-2 | C₇H₃BrF₄O | 257.00 | Trifluoromethoxy | Agrochemical intermediates |

| 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene | 1019446-40-2 | C₁₃H₉BrF₂O | 299.11 | Fluorobenzyloxy | Pharmaceutical research |

Biological Activity

2-Bromo-4-fluoro-1-(2-methoxyethoxy)benzene is an organic compound notable for its unique structural attributes, including a bromine atom, a fluorine atom, and a methoxyethoxy substituent on a benzene ring. This compound is recognized for its potential applications in medicinal chemistry and materials science. The biological activity of such halogenated compounds often correlates with their structural characteristics, influencing their interactions with biological targets.

- Molecular Formula : C10H12BrF O2

- Molecular Weight : 263.11 g/mol

- Structure : The compound features a benzene ring substituted with both bromine and fluorine, along with a methoxyethoxy group, enhancing its chemical reactivity and solubility properties.

Biological Activity Overview

While specific data on the biological activity of this compound is limited, related compounds exhibit significant biological properties. Generally, halogenated compounds are known to enhance lipophilicity, potentially increasing bioactivity.

Potential Biological Targets

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- Enzymes : Halogenated compounds can act as enzyme inhibitors or activators.

- Receptors : They may modulate receptor activity, influencing signal transduction pathways.

- Ion Channels : Some studies suggest interactions with sodium channels that could affect neuronal excitability.

Interaction Studies

A study focusing on the reactivity of this compound with biological molecules revealed potential interactions that could influence biochemical pathways. The presence of halogen atoms typically enhances the compound's ability to interact with proteins and nucleic acids.

Toxicity and Safety Profile

Research on structurally similar compounds indicates varying toxicity levels. For instance, 1-bromo-4-fluorobenzene has been studied extensively:

- LD50 Values : The median lethal dose (LD50) was reported as approximately 2700 mg/kg in rats, indicating moderate toxicity .

- Symptoms of Toxicity : Observed symptoms included tremors, weight loss, and respiratory distress at high concentrations.

Comparative Analysis with Similar Compounds

The following table compares this compound with related halogenated compounds:

| Compound Name | Key Features |

|---|---|

| 2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene | Similar structure; potential for diverse applications in organic synthesis. |

| 2-Bromo-1-fluoro-4-methoxybenzene | Lacks the ethoxy group; less versatile in synthetic applications. |

| 2-Bromo-1-fluoro-4-(2-hydroxyethoxy)benzene | Hydroxy group alters chemical behavior significantly compared to target. |

Q & A

Q. Critical Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Solvent | DMF, THF |

| Reaction Time | 12–24 hours |

Advanced: How can regioselectivity be controlled during functionalization of the benzene ring?

Methodological Answer:

Regioselectivity is influenced by electronic and steric effects of substituents:

- Directing Groups : The bromine atom (strong meta-director) and fluorine (ortho/para-director) guide electrophilic substitution. Computational tools (e.g., DFT calculations) predict preferred sites .

- Catalytic Systems : Transition metals (e.g., Pd) in cross-coupling reactions can override innate directing effects. For example, Suzuki-Miyaura coupling at the para position to fluorine may require tailored ligands .

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., meta-substitution), while higher temperatures may shift to thermodynamic outcomes .

Basic: What analytical techniques validate the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks for methoxyethoxy protons (δ 3.3–4.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns .

- ¹³C NMR : Signals for Br- and F-substituted carbons (δ 110–130 ppm) and ether carbons (δ 60–70 ppm) .

- HPLC-MS : Purity assessment (>95%) and molecular ion verification (e.g., [M+H]⁺ at m/z 263) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected coupling constants)?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Maps through-space and through-bond interactions to confirm substituent positions .

- X-ray Crystallography : Definitive structural elucidation, especially for ambiguous stereoelectronic effects .

- Computational Validation : Overlay experimental ¹H/¹³C shifts with DFT-predicted values (software: Gaussian, ORCA) .

Basic: How to assess biological activity of this compound in vitro?

Methodological Answer:

- Antifungal Assays : Test against Candida albicans via broth microdilution (MIC values). Prepare stock solutions in DMSO and dilute in RPMI-1640 medium .

- Enzyme Inhibition : Screen for kinase or protease inhibition using fluorescence-based assays (e.g., FRET) .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to establish IC₅₀ .

Advanced: What strategies elucidate structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Analog Synthesis : Vary substituents (e.g., replace methoxyethoxy with ethoxy or hydroxy groups) and compare bioactivity .

- Molecular Docking : Map interactions with target proteins (e.g., CYP51 for antifungals) using AutoDock Vina .

- QSAR Models : Train models on datasets linking structural descriptors (e.g., logP, polar surface area) to activity .

Basic: What are optimal storage conditions to prevent degradation?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to avoid photodegradation.

- Solvent : Dissolve in anhydrous DMSO or ethanol for long-term stability.

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers .

Advanced: How to investigate degradation pathways under varying conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Reflux in HCl/NaOH (0.1–1 M) and monitor by HPLC .

- Oxidative Stress : Expose to H₂O₂ (3%) and identify byproducts via LC-MS .

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in methoxyethoxy group) traces cleavage pathways .

Basic: Which computational tools predict synthetic feasibility?

Methodological Answer:

- Retrosynthesis Software : Use Pistachio, Reaxys, or ASKCOS to prioritize routes based on step economy and yield .

- Reaction Condition Databases : Cross-reference with SciFinder or CAS Content for solvent/catalyst compatibility .

Advanced: How to optimize cross-coupling reactions involving this substrate?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh₃)₄, XPhos, or SPhos for Buchwald-Hartwig amination .

- Solvent Effects : Compare DMF (polar aprotic) vs. toluene (nonpolar) on reaction rate .

- Additives : Use Cs₂CO₃ to deprotonate intermediates or TBAB as a phase-transfer catalyst .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.